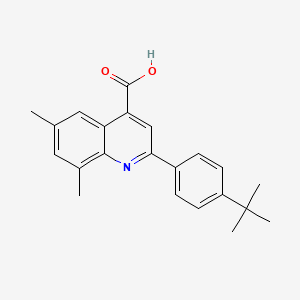
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (hereafter referred to as “2-TBQ-4-COOH”) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a quinoline derivative, which is a class of heterocyclic compounds that are composed of a six-membered aromatic ring system. 2-TBQ-4-COOH has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
2-TBQ-4-COOH has been studied for its potential applications in a variety of scientific research fields. It has been studied for its potential use as an antioxidant and anti-inflammatory compound, as well as for its potential use in the treatment of certain types of cancer. Additionally, it has been studied for its potential use in the development of new drugs, as well as for its potential use in the development of new materials for use in medical devices.
作用機序
2-TBQ-4-COOH has been studied for its potential mechanism of action. It has been demonstrated to be a potent antioxidant and anti-inflammatory compound, which suggests that it may act as a free radical scavenger. Additionally, it has been demonstrated to have an inhibitory effect on certain types of cancer cells, which suggests that it may act as an anti-cancer agent.
Biochemical and Physiological Effects
2-TBQ-4-COOH has been studied for its potential biochemical and physiological effects. It has been demonstrated to have a potent antioxidant effect, which suggests that it may be useful in the prevention of oxidative damage to cells. Additionally, it has been demonstrated to have an anti-inflammatory effect, which suggests that it may be useful in the treatment of certain types of inflammation. Additionally, it has been demonstrated to have an inhibitory effect on certain types of cancer cells, which suggests that it may be useful in the treatment of certain types of cancer.
実験室実験の利点と制限
2-TBQ-4-COOH has both advantages and limitations for use in laboratory experiments. One advantage of using 2-TBQ-4-COOH in laboratory experiments is that it is relatively cost-effective and easy to synthesize. Additionally, it is a relatively non-toxic compound, which makes it safe to handle in laboratory settings. One limitation of using 2-TBQ-4-COOH in laboratory experiments is that it is not a very potent compound, which means that it may not be as effective as other compounds in certain applications.
将来の方向性
There are a number of potential future directions for the use of 2-TBQ-4-COOH in scientific research. One potential future direction is to further explore its potential use as an antioxidant and anti-inflammatory compound. Additionally, further research could be done to explore its potential use in the development of new drugs and materials for use in medical devices. Finally, further research could be done to explore its potential use in the treatment of certain types of cancer.
合成法
2-TBQ-4-COOH can be synthesized through a two-step process. The first step involves the reaction of 4-tert-butylphenol and 4-chlorobenzoyl chloride in aqueous sodium hydroxide to form 4-tert-butylphenyl 4-chlorobenzoylate. The second step involves the reaction of this intermediate with dimethyl sulfate in the presence of sodium hydroxide to yield 2-TBQ-4-COOH. This method of synthesis has been demonstrated to be efficient and cost-effective.
特性
IUPAC Name |
2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-13-10-14(2)20-17(11-13)18(21(24)25)12-19(23-20)15-6-8-16(9-7-15)22(3,4)5/h6-12H,1-5H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDVWLBSLJOYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

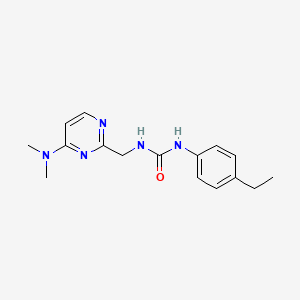

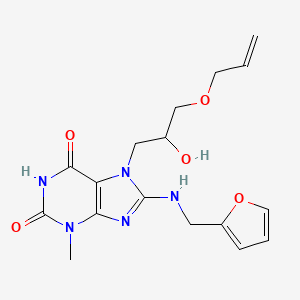
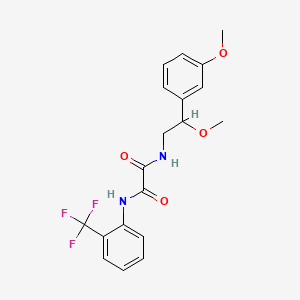
![4-Ethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2850051.png)
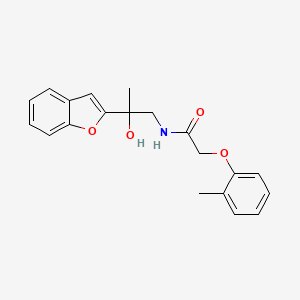
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2850053.png)


![8-(Difluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B2850061.png)
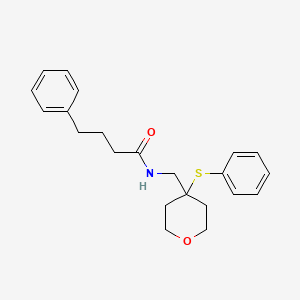
![Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2850065.png)
![5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2850066.png)
![N-(3,4-Difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide](/img/structure/B2850068.png)